

# Application Notes and Protocols for Lead Citrate Staining of Ultrathin Sections

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Compound of Interest		
Compound Name:	Citric acid, lead salt	
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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and use of lead citrate for staining ultrathin sections for transmission electron microscopy (TEM). This classical staining procedure, often used in conjunction with uranyl acetate, enhances the contrast of cellular components, enabling detailed ultrastructural analysis.

## Introduction

In transmission electron microscopy, contrast is generated by the differential scattering of electrons as they pass through the specimen. Biological materials are largely composed of elements with low atomic numbers, which have poor electron-scattering properties. Therefore, staining with solutions containing heavy metals is necessary to increase the electron density of cellular structures. Uranyl acetate is a general stain that binds to lipids and proteins, enhancing the contrast of membranes and nucleic acids.[1] Lead citrate, typically used as a counterstain, further increases contrast by binding to proteins and glycogen. The high pH of the lead citrate solution is crucial for its staining efficacy.[2] A common method for preparing lead citrate stain is the one developed by Reynolds in 1963, which involves the reaction of lead nitrate with sodium citrate.[1]

## **Experimental Protocols**



#### **Materials**

- Lead Nitrate (Pb(NO<sub>3</sub>)<sub>2</sub>)
- Sodium Citrate (Na₃C<sub>6</sub>H₅O<sub>7</sub>)
- Sodium Hydroxide (NaOH)
- Uranyl Acetate (UO<sub>2</sub>(CH<sub>3</sub>COO)<sub>2</sub>)
- CO2-free, double-distilled water
- Ultrathin sections on TEM grids
- Parafilm
- Filter paper (Whatman #1 or equivalent)
- Syringe filters (0.22 μm)
- Volumetric flasks
- Beakers
- Pipettes
- Forceps
- · Petri dishes

## **Reagent Preparation**

1. Reynolds' Lead Citrate Stain

This is a widely used recipe for preparing a stable lead citrate solution.[1]

• In a 50 ml volumetric flask, dissolve 1.33 g of lead nitrate and 1.76 g of sodium citrate in approximately 30 ml of CO<sub>2</sub>-free, double-distilled water.[1]



- Shake the mixture vigorously for 1-2 minutes and then intermittently over a 30-minute period.
   The solution will appear milky as lead citrate is formed.[1][2]
- Add 8.0 ml of 1N NaOH to the flask and bring the final volume to 50 ml with CO<sub>2</sub>-free, double-distilled water.[1]
- The solution should clear. If not, it can be centrifuged or filtered before use.[1]
- Store the solution in a sealed bottle where it is stable for at least 6 months.
- 2. 2% (w/v) Aqueous Uranyl Acetate

Uranyl acetate is light-sensitive and should be prepared and stored in a dark bottle.[1][3]

- Under a fume hood, weigh 2 g of uranyl acetate and add it to a 100 ml volumetric flask.[3]
- Add 98 ml of near-boiling, CO<sub>2</sub>-free, double-distilled water.[3]
- Stir until the uranyl acetate is completely dissolved and then allow the solution to cool to room temperature.[3]
- Filter the solution through a Whatman #1 filter into an amber glass bottle.[3]
- The solution can be stored at 4°C for up to 2 months.[3]

## **Staining Procedure**

This procedure describes a typical double-staining protocol using uranyl acetate followed by lead citrate.

- Uranyl Acetate Staining:
  - Place drops of the filtered 2% uranyl acetate solution onto a sheet of parafilm in a petri dish.[4]
  - Carefully float the grids with the ultrathin sections facing down on top of the droplets.
  - Cover the petri dish to protect from light and stain for 15-30 minutes at room temperature.
     [3][4]



#### Washing:

 Pick up the grids with fine forceps and rinse them thoroughly by dipping them multiple times in beakers of fresh, CO<sub>2</sub>-free, double-distilled water. A gentle stream of water from a squeeze bottle can also be used.[4]

#### Lead Citrate Staining:

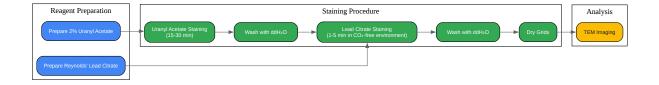
- To minimize the formation of lead carbonate precipitate, which can obscure ultrastructural details, it is recommended to perform this step in a CO<sub>2</sub>-free environment. This can be achieved by placing NaOH pellets in the petri dish to absorb atmospheric CO<sub>2</sub>.[4]
- Place drops of freshly filtered lead citrate solution onto a clean sheet of parafilm inside the petri dish.[4]
- Transfer the dried grids from the previous step onto the drops of lead citrate, again with the section side down.[4]
- Stain for 1-5 minutes at room temperature.[5]
- Final Washing and Drying:
  - Rinse the grids thoroughly with CO<sub>2</sub>-free, double-distilled water as described previously to remove excess lead citrate.
  - Carefully blot the edge of the grid with filter paper to remove excess water and allow the grids to air dry completely before viewing in the TEM.[4]

## **Quantitative Data Summary**



Parameter	Uranyl Acetate Staining	Lead Citrate Staining
Reagent Concentration	2% (w/v) aqueous solution[3]	Reynolds' solution (see recipe) [1]
Staining Time	15 - 30 minutes[3][4]	1 - 5 minutes[5]
Rinsing Solution	CO <sub>2</sub> -free double-distilled water[3][4]	CO <sub>2</sub> -free double-distilled water[4]
Storage of Staining Solution	Up to 2 months at 4°C (in the dark)[3]	Up to 6 months at room temperature[1]

## **Experimental Workflow**



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Caption: Workflow for double staining of ultrathin sections.

## **Troubleshooting**

- Precipitate on sections: This is a common issue, often caused by the formation of lead carbonate. To minimize this, always use freshly filtered lead citrate solution and perform the staining in a CO<sub>2</sub>-free atmosphere.[4][6] Ensure thorough washing after staining.
- Weak staining: Insufficient staining times or depleted staining solutions can lead to poor contrast. Ensure solutions are within their shelf life and consider slightly increasing the staining duration.



 Overstaining: Excessively long staining times can result in overly dark images where fine details are obscured. Optimize staining times for your specific sample type.

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- To cite this document: BenchChem. [Application Notes and Protocols for Lead Citrate Staining of Ultrathin Sections]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089194#lead-citrate-staining-procedure-for-ultrathin-sections]

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